Technical Monograph: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Technical Monograph: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Executive Summary
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS 87750-51-4 ) is a specialized fluorinated building block used primarily in the optimization of lead compounds within medicinal chemistry and agrochemical discovery. Structurally, it combines a highly lipophilic, metabolically stable trifluoromethoxy group (-OCF
This unique combination allows researchers to modulate the lipophilicity (LogP) and metabolic stability of a scaffold simultaneously. The -OCF
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The following data consolidates the core identifiers and physical properties necessary for accurate procurement and characterization.
| Property | Specification |
| CAS Number | 87750-51-4 |
| IUPAC Name | 1-Methanesulfonyl-4-(trifluoromethoxy)benzene |
| Synonyms | Methyl 4-(trifluoromethoxy)phenyl sulfone; 4-(Trifluoromethoxy)phenyl methyl sulfone |
| Molecular Formula | C |
| Molecular Weight | 240.20 g/mol |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F |
| Physical State | White to off-white solid |
| Melting Point | 64–65 °C |
| Predicted LogP | ~2.3 – 2.6 |
| H-Bond Acceptors | 3 (Sulfone oxygens + Ether oxygen) |
Part 2: Synthetic Architecture
The synthesis of 1-(methylsulfonyl)-4-(trifluoromethoxy)benzene is most reliably achieved via the oxidation of its sulfide precursor. This approach avoids the harsh conditions required for direct sulfonylation of deactivated fluorinated aromatics.
Retrosynthetic Analysis
The logical disconnection points to the sulfide-sulfone oxidation as the final step. The sulfide precursor can be derived from 4-(trifluoromethoxy)aniline via diazotization and thiolation, or through metal-catalyzed cross-coupling of 1-bromo-4-(trifluoromethoxy)benzene with sodium thiomethoxide.
Figure 1: Linear synthetic pathway from aniline precursor to the final sulfone target.
Validated Experimental Protocol
Objective: Synthesis of 1-(methylsulfonyl)-4-(trifluoromethoxy)benzene via Oxone® oxidation. Rationale: Oxone (potassium peroxymonosulfate) is preferred over m-CPBA for its safety profile, ease of workup (water-soluble byproducts), and high selectivity for sulfones over sulfoxides in aqueous media.
Materials:
-
Substrate: Methyl(4-(trifluoromethoxy)phenyl)sulfane (CAS 2546-45-4) [1].
-
Oxidant: Oxone® (2.5 equivalents).
-
Solvent: Methanol/Water (1:1 v/v).
-
Quench: Aqueous Sodium Bisulfite (NaHSO
).
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of Methyl(4-(trifluoromethoxy)phenyl)sulfane in 20 mL of Methanol.
-
Addition: Add 20 mL of distilled water. The mixture may become cloudy; this is normal.
-
Oxidation: Cool the mixture to 0°C in an ice bath. Add Oxone® (25.0 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the slurry to stir at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The sulfide spot (high R
) should disappear, passing through the sulfoxide (mid R ) to the sulfone (lower R ). -
Workup:
-
Filter off the white precipitate (potassium sulfate salts) and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Dilute the remaining aqueous residue with EtOAc (50 mL).
-
-
Purification:
-
Wash the organic layer with 10% aqueous NaHSO
(to quench excess oxidant), followed by saturated NaHCO and brine. -
Dry over anhydrous MgSO
, filter, and concentrate in vacuo. -
Crystallization: The crude solid is typically pure enough (>95%), but can be recrystallized from Ethanol/Water or Hexanes/EtOAc to yield white needles (mp 64–65°C).
-
Part 3: Applications in Drug Discovery[2][9][10]
This compound serves as a critical probe for Structure-Activity Relationship (SAR) studies. Its value lies in the distinct properties of its two functional groups.[1][2][3][4]
Pharmacophore Analysis
-
Trifluoromethoxy Group (-OCF
):-
Conformation: The -OCF
group typically adopts an orthogonal conformation relative to the phenyl ring, unlike the planar -OCH . This can induce unique binding fits in enzyme pockets. -
Metabolic Block: The C-F bonds are extremely strong (~116 kcal/mol), preventing oxidative metabolism (e.g., O-dealkylation) that typically plagues methoxy groups [2].
-
-
Methylsulfonyl Group (-SO
Me):-
Electronic Effect: A strong electron-withdrawing group (Hammett
), it pulls electron density from the ring, potentially strengthening -stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine). -
H-Bonding: The sulfone oxygens act as weak-to-moderate hydrogen bond acceptors.
-
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the substituents.
Bioisosteric Utility
In lead optimization, if a p-methoxy phenyl sulfone lead shows poor metabolic stability, replacing the -OCH
Part 4: Safety & Handling
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions reserved for fluorinated aryl sulfones.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place. The sulfone and trifluoromethoxy groups render the molecule chemically stable to ambient moisture and air.
References
-
ChemicalBook. 4-(Trifluoromethoxy)phenyl methyl sulfone (CAS 87750-51-4) Product Details.[1][][6]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
BOC Sciences. Methyl 4-(trifluoromethoxy)phenyl sulfone Product Page.
-
PubChem. Compound Summary for 4-(Trifluoromethoxy)phenyl methyl sulfone.
